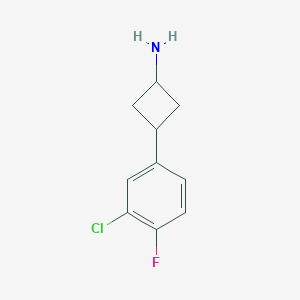

3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine, trans

Description

3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine, trans is a chemical compound with the molecular formula C10H11ClFN It is characterized by the presence of a cyclobutane ring substituted with a 3-chloro-4-fluorophenyl group and an amine group

Properties

IUPAC Name |

3-(3-chloro-4-fluorophenyl)cyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFN/c11-9-5-6(1-2-10(9)12)7-3-8(13)4-7/h1-2,5,7-8H,3-4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMRURMJWBDLAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine, trans typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-4-fluorobenzyl chloride with cyclobutanone in the presence of a base to form the cyclobutane ring. The resulting intermediate is then subjected to reductive amination to introduce the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Nucleophilic Reactions of the Amine Group

The primary amine group (-NH₂) undergoes reactions typical of aliphatic amines, including acylation, alkylation, and oxidation.

Mechanistic Notes :

-

Acylation : The amine reacts with acylating agents (e.g., acetyl chloride) to form amides. Pyridine is often used to neutralize HCl byproducts.

-

Schiff Base Formation : Condensation with carbonyl compounds under acidic conditions yields imines, which are intermediates for further functionalization .

Halogen Substitution Reactions

The 3-chloro and 4-fluoro groups on the phenyl ring participate in nucleophilic aromatic substitution (NAS) under controlled conditions.

Key Observations :

-

The chlorine atom at the 3-position is more reactive than fluorine due to lower electronegativity, enabling substitution with nucleophiles like hydroxide or alkoxides .

-

The fluorine atom at the 4-position is generally retained in reactions due to its strong C-F bond and electron-withdrawing effects.

Cyclobutane Ring-Related Reactions

The strained cyclobutane ring undergoes ring-opening or functionalization under specific conditions.

| Reaction Type | Reagents/Conditions | Products/Outcomes | References |

|---|---|---|---|

| Ring-Opening | H₂SO₄, heat | Linear amine derivatives | |

| Alkylation | Alkyl halides, base | N-Alkylated cyclobutane derivatives |

Mechanistic Insights :

-

Ring-Opening : Acidic conditions protonate the amine, weakening the cyclobutane ring and leading to cleavage. This is often observed in strong mineral acids like H₂SO₄.

-

Alkylation : The amine reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, preserving the cyclobutane structure .

Stability and Side Reactions

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

One of the prominent applications of 3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine, trans, is in the development of anticancer agents. Research has indicated that compounds with similar structures can act as potent inhibitors of the Murine Double Minute 2 (MDM2) protein, which is involved in the regulation of the p53 tumor suppressor pathway. For instance, modifications to the cyclobutyl structure have shown promising results in enhancing binding affinity to MDM2, indicating that such compounds could be developed into effective anticancer therapies .

1.2 Inhibition of Mycobacterium tuberculosis

Additionally, this compound has been investigated for its potential antibacterial properties against Mycobacterium tuberculosis. A structure-activity relationship (SAR) study revealed that derivatives of cyclobutane compounds exhibited significant activity against this pathogen. The ability to inhibit essential targets within the bacterial cell wall synthesis process positions these compounds as candidates for further development in tuberculosis treatment .

Pharmacology

2.1 Modulation of Protein Kinase Activity

The compound's structural motifs allow it to modulate protein kinase activities effectively. Research has demonstrated that certain analogs can influence cellular activities such as proliferation and apoptosis by targeting specific kinases involved in cancer pathways . This modulation is crucial for developing targeted therapies that minimize side effects compared to traditional chemotherapeutics.

2.2 Neuropharmacological Effects

There is emerging interest in the neuropharmacological effects of cyclobutane derivatives. Studies suggest that compounds with similar substituents can interact with neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders . The unique cyclobutane ring structure may facilitate interactions with various receptors, making it a valuable scaffold in drug design.

Material Science

3.1 Development of Functional Materials

Beyond biological applications, this compound, has potential uses in material science. Its unique chemical properties can be exploited to create functional materials with specific electronic or optical characteristics. For instance, incorporating such compounds into polymer matrices could lead to new materials with enhanced thermal stability or electrical conductivity .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine, trans involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine: The non-trans isomer.

3-(3-Chloro-4-fluorophenyl)cyclobutan-1-ol: An alcohol derivative.

3-(3-Chloro-4-fluorophenyl)cyclobutan-1-carboxylic acid: A carboxylic acid derivative.

Uniqueness

3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine, trans is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemistry can result in different pharmacokinetic and pharmacodynamic properties compared to its non-trans isomer and other derivatives.

Biological Activity

3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine, trans, also known as trans-4-FC-CPCA hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine is C10H12ClF, with a molecular weight of 236.11 g/mol. The compound features a cyclobutane ring substituted with a 3-chloro-4-fluorophenyl group, which enhances its biological interactions. The presence of halogen substituents (chlorine and fluorine) is known to influence binding affinity to target proteins or enzymes, making this compound a candidate for drug development targeting specific receptors in the central nervous system (CNS) .

The mechanism of action for 3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine involves its interaction with various biological targets. Preliminary studies suggest that it may act as a cannabinoid receptor agonist, which could modulate neurotransmission and metabolic pathways . The compound's ability to bind to specific enzymes or receptors allows it to influence their activity, although detailed pathways remain to be elucidated through further studies .

Antimicrobial Properties

Research indicates that 3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine exhibits antimicrobial activity. It has been investigated for its efficacy against Mycobacterium tuberculosis (Mtb), a significant concern in global health due to its resistance mechanisms. In vitro studies have shown that compounds similar to 3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine can inhibit Mtb by targeting essential proteins like MmpL3, which is critical for bacterial survival .

Anticancer Potential

The compound has also been explored for its anticancer properties. Its structural features may contribute to selective cytotoxicity against cancer cells while sparing normal cells. The mechanism may involve the modulation of signaling pathways related to cell proliferation and apoptosis .

Structure–Activity Relationship (SAR)

A structure–activity relationship (SAR) study was conducted to assess the biological activity of various analogs of the compound. These studies revealed that modifications in the phenyl ring or cyclobutane structure significantly affect biological activity. For instance, the introduction of different substituents on the phenyl group altered binding affinities and selectivity towards specific targets .

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(3-Fluorophenyl)cyclobutan-1-amine | Fluorophenyl group | Potential CNS activity |

| 3-Amino-3-(3-chloro-4-fluorophenyl)cyclobutan-1-ol | Hydroxyl group | Different biological properties |

| 3-(4-Fluorophenyl)cyclobutan-1-amine | Varying reactivity | Antimicrobial properties |

Binding Affinity Studies

Binding affinity studies have shown that the trans isomer of 3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine demonstrates enhanced interactions with cannabinoid receptors compared to its non-trans counterparts. This specificity may lead to improved pharmacological profiles in therapeutic applications targeting the CNS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.